5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
CAS No.: 64107-38-6
Cat. No.: VC2723799
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64107-38-6 |
|---|---|
| Molecular Formula | C10H12N2O2 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | 5-methoxy-1,3-dimethylbenzimidazol-2-one |
| Standard InChI | InChI=1S/C10H12N2O2/c1-11-8-5-4-7(14-3)6-9(8)12(2)10(11)13/h4-6H,1-3H3 |
| Standard InChI Key | PGQJOZYMYDAMHP-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=C(C=C2)OC)N(C1=O)C |
| Canonical SMILES | CN1C2=C(C=C(C=C2)OC)N(C1=O)C |
Introduction
Chemical Properties and Structure
Identification and Basic Information
5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is characterized by specific identifiers that facilitate its recognition in chemical databases and literature. These identifiers are essential for researchers working with this compound.
The compound is structurally defined as a benzimidazolone derivative featuring a methoxy group at the 5-position and methyl groups at positions 1 and 3, creating a dimethylated nitrogen heterocycle with specific electronic and steric properties.
Physical Properties
The physical properties of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one provide critical information for handling, storage, and potential applications in various chemical processes.
Spectroscopic Characteristics
Spectroscopic data is crucial for structure confirmation and purity assessment of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one. Available spectral information includes:
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¹H NMR (CDCl₃, 400 MHz): δ = 6.85-6.83 (signals for aromatic protons)
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The compound has distinctive spectral patterns in UV-Vis and FTIR spectroscopy, making it useful as a standard in spectroscopic techniques
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Mass spectroscopy data is available through various databases, with clear molecular ion peaks confirming its structure
Synthesis Methods
Laboratory-Scale Synthesis
Multiple synthetic routes have been developed for the preparation of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one, with reported yields as high as 95% under optimized conditions .
One documented synthesis approach involves:
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Starting with appropriately substituted o-phenylenediamine derivatives
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N-alkylation reactions to introduce the methyl groups at nitrogen positions
A specific synthetic method reported in the literature achieved 95% yield, producing a yellowish solid product that was characterized by ¹H NMR in CDCl₃ .
Industrial Production and Scale-Up
Industrial production of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one involves large-scale synthesis with optimized reaction conditions to ensure efficiency and minimize costs. The production process typically includes:
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Careful selection of starting materials and reagents
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Control of reaction parameters (temperature, pressure, and reaction time)
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Implementation of efficient purification techniques
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Quality control measures to ensure product consistency
The compound may be used as an intermediate in the synthesis of pharmaceutical products such as Omeprazole, as inferred from related benzimidazole synthesis methods .
Biological Activities and Pharmacological Properties
Antimicrobial Activity
5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one has demonstrated significant antimicrobial activity against various bacterial strains. Its mechanism of action may involve:
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Interaction with microbial DNA, inhibiting replication processes
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Potential disruption of bacterial cell wall synthesis
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Possible interference with bacterial protein synthesis
These properties make it a candidate compound for antibiotic development and antimicrobial research.
Neuroprotective Effects
Research has indicated that 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one exhibits neuroprotective properties through several mechanisms:
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Protection of neuronal cells from oxidative stress
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Selective inhibition of monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases
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Potential modulation of neuronal signaling pathways
These neuroprotective effects suggest potential applications in research related to neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.
Applications in Research and Industry
Pharmaceutical Research
5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one has important applications in pharmaceutical research due to its biological activities and structural features:
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It serves as a model compound for structure-activity relationship studies
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It may function as a building block for more complex pharmaceutical molecules
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Its antimicrobial and neuroprotective properties make it relevant for drug discovery programs
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Related benzimidazole compounds have been used in the synthesis of proton pump inhibitors like Omeprazole
Materials Science Applications
In materials science, this compound has shown utility in several areas:
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Polymer Chemistry: The compound is used in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices improves material stability under thermal stress and increases tensile strength, making it suitable for applications in coatings and composites.
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Nanomaterials: 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is explored in the development of nanomaterials for drug delivery systems. It forms stable complexes with drugs, enhancing solubility and bioavailability, which is beneficial for targeted drug delivery applications.
Analytical Applications
The compound has value in analytical chemistry:
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It serves as a standard in spectroscopic techniques like UV-Vis and FTIR spectroscopy due to its distinct absorption characteristics
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It is useful for calibration and method development in chromatographic analyses
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Its well-defined structure makes it suitable as a reference compound in structure elucidation studies
| Hazard Statements | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures
To ensure safe handling of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one, the following precautionary measures are recommended:
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